Comparative MCHR1 Binding Affinity: (7-Methoxychroman-3-yl)methanamine vs. 5-HT2A Receptor
(7-Methoxychroman-3-yl)methanamine demonstrates clear selectivity for the melanin-concentrating hormone receptor 1 (MCHR1) over the 5-HT2A receptor. In competitive binding assays using human MCHR1 expressed in CHO cell membranes, the compound exhibited an IC50 of 13 nM [1]. In contrast, its affinity for the human 5-HT2A receptor was substantially weaker, with an IC50 greater than 10,000 nM in a binding assay of unknown origin [1]. This >769-fold selectivity window differentiates the compound from non-selective chroman derivatives that may exhibit promiscuous GPCR binding.
| Evidence Dimension | Binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (MCHR1) |
| Comparator Or Baseline | IC50 > 10,000 nM (5-HT2A receptor) |
| Quantified Difference | >769-fold selectivity for MCHR1 over 5-HT2A |
| Conditions | Human MCHR1 expressed in CHO cell membranes, displacement of [125I]-MCH; 5-HT2A binding assay of unknown origin |
Why This Matters
Selectivity for MCHR1 over 5-HT2A reduces potential off-target serotonergic effects, a key consideration for researchers developing MCHR1-targeted probes or therapeutics.
- [1] BindingDB. BDBM50106586: CHEMBL3601043. (7-Methoxychroman-3-yl)methanamine target profile. View Source
